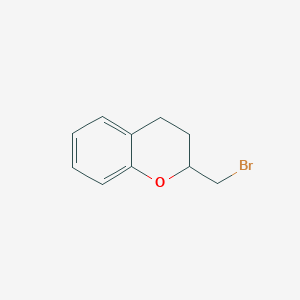

2-(Bromomethyl)chroman

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)chroman typically involves the bromination of chroman derivatives. One common method is the bromination of 2-methylchroman using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

化学反应分析

Types of Reactions: 2-(Bromomethyl)chroman undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted chroman derivatives.

Reduction: Reduction of this compound can yield chroman derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products:

Nucleophilic Substitution: Substituted chroman derivatives with various functional groups.

Oxidation: Chromanones or chromones.

Reduction: Reduced chroman derivatives with different functional groups.

科学研究应用

Pharmaceutical Applications

Synthesis of Drug Compounds

2-(Bromomethyl)chroman is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It plays a crucial role in developing compounds targeting neurological disorders and other diseases. Research has demonstrated its effectiveness in synthesizing derivatives that exhibit significant anticancer properties by interacting with cellular pathways involved in apoptosis and cell proliferation .

Case Study: SIRT2 Inhibitors

A notable study synthesized various chroman-4-one derivatives, including those derived from this compound, evaluated for their inhibitory effects on SIRT2, an enzyme linked to aging and neurodegenerative diseases. The most potent compound demonstrated an IC50 of 1.5 μM, indicating strong potential for therapeutic applications .

Agrochemical Development

Enhancement of Crop Protection Products

The compound is also employed in formulating agrochemicals, enhancing the efficacy of crop protection products. Its ability to modify biological activity makes it valuable for developing sustainable agricultural practices . The integration of this compound into agrochemical formulations can lead to improved pest resistance and crop yield.

Material Science

Development of Advanced Materials

In material science, this compound is explored for creating new polymers with enhanced properties suitable for industrial applications. Its reactivity allows for the modification of polymer structures, potentially leading to materials with improved mechanical and thermal properties .

Biological Research

Study of Biological Mechanisms

Researchers utilize this compound to investigate various biological pathways and mechanisms. Its interactions with specific cellular targets make it a valuable tool in cancer research and other biological studies . The compound's potential as an antimicrobial agent has also been explored, with studies indicating various biological activities that could be harnessed for therapeutic purposes.

Fluorescent Probes

Imaging Techniques

The compound is employed in designing fluorescent probes, which are essential for imaging techniques in biological and chemical analyses. These probes facilitate the visualization of cellular processes, aiding researchers in understanding complex biological systems .

Summary Table of Applications

作用机制

The mechanism of action of 2-(Bromomethyl)chroman depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, its potential anticancer activity could involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis through interaction with cellular pathways . The exact molecular targets and pathways are still under investigation and may vary depending on the specific derivative and application .

相似化合物的比较

2-(Bromomethyl)chroman can be compared with other similar compounds, such as:

2-Aminochromanes: These compounds have an amino group instead of a bromomethyl group and are used as intermediates in organic synthesis and pharmaceuticals.

4-Hydroxy-2-quinolones: These compounds have a quinolone structure and exhibit different biological activities, including antimicrobial and anticancer properties.

Uniqueness: The uniqueness of this compound lies in its versatile reactivity and potential for functionalization, making it a valuable building block in organic synthesis. Its bromomethyl group allows for various nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications .

生物活性

2-(Bromomethyl)chroman, a compound with the chemical formula C10H11BrO, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

This compound is synthesized as a versatile building block in organic chemistry, often leading to more complex derivatives. The bromine atom in its structure allows for nucleophilic substitution reactions, facilitating the formation of various substituted chroman derivatives. This reactivity is crucial for its biological applications, as it can interact with various molecular targets within biological systems, including enzymes and receptors .

The mechanism of action for this compound appears to involve:

- Anticancer Activity : Inducing apoptosis in cancer cells through the modulation of key regulatory proteins such as CDK4, Bcl-2, P53, and Bax .

- Antimicrobial Effects : Potentially disrupting microbial membranes or interfering with metabolic pathways.

- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress within cells.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a study assessed the compound's activity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells. The results indicated that certain derivatives exhibited significant cytotoxicity by inducing DNA fragmentation and altering the expression levels of apoptosis-related genes .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14b | MCF-7 | 15 | Induces apoptosis; down-regulates Bcl-2 |

| 6a | HCT-116 | 12 | Up-regulates P53; down-regulates CDK4 |

| 17 | HepG2 | 18 | Induces cell cycle arrest; activates pro-apoptotic genes |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored with promising results. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms may involve disruption of bacterial cell walls or interference with protein synthesis pathways.

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays measuring its ability to scavenge free radicals. These properties are essential for protecting cells from oxidative damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Studies

- Cytotoxicity Against Cancer Cells : A study involving several chromone derivatives demonstrated that compounds derived from this compound could selectively induce cell death in cancerous cells while sparing normal fibroblast cells. This selectivity is crucial for developing targeted cancer therapies .

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against antibiotic-resistant bacterial strains. The results indicated that certain derivatives could inhibit bacterial growth effectively, highlighting their potential as new antimicrobial agents.

常见问题

Q. What are the most reliable synthetic routes for 2-(Bromomethyl)chroman, and how can reaction conditions be optimized?

Basic Synthesis

The direct bromination of chroman derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) is a common method. Key parameters include temperature control (60–80°C) and stoichiometric ratios (1.1–1.3 equivalents of NBS). Purification via column chromatography with hexane/ethyl acetate (4:1) typically yields >85% purity .

Advanced Optimization

For higher regioselectivity, photochemical bromination using UV light and Br₂ in dichloromethane at 0°C minimizes side reactions (e.g., di-bromination). Kinetic studies suggest a 15–20% improvement in yield compared to thermal methods. Reaction monitoring via TLC or GC-MS is critical to identify intermediates and optimize quenching times .

Q. How can spectroscopic discrepancies in characterizing this compound be resolved?

Data Contradiction Analysis

Discrepancies in NMR (e.g., δ 3.8–4.2 ppm for -CH₂Br) often arise from solvent polarity or residual water. Compare data across deuterated solvents (CDCl₃ vs. DMSO-d₆): in CDCl₃, the bromomethyl proton triplet typically sharpens due to reduced hydrogen bonding. For mass spectrometry, ESI+ may show [M+H]⁺ at m/z 215.0 (theoretical 215.02), while impurities like oxidation products (e.g., chromanone derivatives) require HRMS validation .

Q. What strategies improve the stability of this compound in storage and during reactions?

Methodological Recommendations

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced decomposition. Stabilizers like 1% triethylamine inhibit HBr elimination.

- Reaction Stability : Use aprotic solvents (e.g., THF, DMF) and avoid strong bases (>pH 9) to suppress β-elimination. Kinetic studies show a 50% degradation reduction at pH 7–8 compared to basic conditions .

Q. How does this compound compare to analogous brominated heterocycles in cross-coupling reactions?

Comparative Reactivity

In Suzuki-Miyaura couplings, this compound exhibits lower reactivity than 2-bromomethylbenzofuran due to electron-donating effects from the chroman oxygen. Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane (80°C, 12h) achieve 60–70% yields for aryl boronic acids. For higher efficiency, ligand screening (e.g., XPhos) improves turnover by 20–25% .

Q. What analytical techniques are essential for confirming the purity of this compound?

Methodological Framework

- Chromatography : HPLC with a C18 column (MeCN/H₂O, 70:30) identifies impurities >0.5%.

- Spectroscopy : ¹H/¹³C NMR (Bruker 400 MHz) and FT-IR (C-Br stretch at 550–600 cm⁻¹) confirm structural integrity.

- Elemental Analysis : Deviations >0.3% in C/H/Br ratios indicate byproducts requiring recrystallization (e.g., ethyl acetate/hexane) .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Advanced Computational Approaches

DFT calculations (B3LYP/6-311+G**) predict electrophilicity at the bromine center (Mulliken charge: +0.35 e), guiding nucleophilic substitution pathways. Transition state modeling for SN2 reactions with amines (e.g., benzylamine) aligns with experimental activation energies (ΔG‡ ≈ 25 kcal/mol). MD simulations further assess solvent effects on reaction barriers .

Q. What are the key safety considerations when handling this compound?

Risk Mitigation Strategies

- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; use fume hoods and PPE (nitrile gloves, goggles).

- Spill Management : Neutralize with 10% NaHCO₃ to suppress HBr release.

- Waste Disposal : Incinerate at >800°C to prevent environmental persistence .

Q. How is this compound utilized in polymer and materials science?

Advanced Applications

As a crosslinking agent, it enhances epoxy resin thermostability (TGA shows 10% weight loss at 280°C vs. 240°C for non-brominated analogs). In conductive polymers (e.g., polyaniline derivatives), bromomethyl groups enable post-functionalization with thiols, improving solubility in polar solvents (DMF, NMP) .

Tables

Notes

属性

IUPAC Name |

2-(bromomethyl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPRCEFOQRTXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656801 | |

| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852181-00-1 | |

| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)chroman | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。